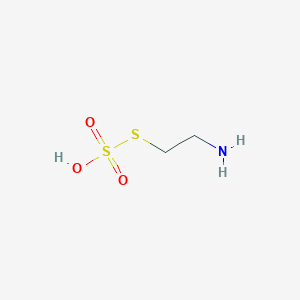

Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester

Description

Thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester is an organosulfur compound characterized by a thiosulfate group (-S-SO₃⁻) esterified with a 2-aminoethyl substituent. This compound has been identified as a phytochemical in the roots of Fagonia rutbaensis and Myrtus communis, where it coexists with fatty acids, hydrocarbons, and other esters . Its structure combines the labile thiosulfate moiety with a polar amino group, conferring unique physicochemical properties. Unlike thiosulfuric acid itself, which decomposes in aqueous solutions to form sulfur species like H₂S and SO₂ , the esterified derivatives exhibit varying degrees of stability depending on their substituents.

Properties

IUPAC Name |

1-amino-2-sulfosulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S2/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTPRJXPLFGHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54641-86-0 (mono-hydrochloride salt) | |

| Record name | 2-Aminoethanethiosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9062720 | |

| Record name | Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-53-3 | |

| Record name | Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethanethiosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteamine S-sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-aminoethyl) hydrogen thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Aminoethanethiolsulfuric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63G378ME6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Mode of Action

The mode of action of 2-Aminoethanethiolsulfuric acid involves its oxidation by chlorite and iodate in mildly acidic media. The reaction is characterized by a long quiescent induction period followed by rapid and autocatalytic production of chlorine dioxide. The stoichiometry of the reaction in excess chlorite just before the formation of chlorine dioxide was determined to be:

2ClO2−+H2NCH2CH2S−SO3H→ClNHCH2CH2SO3H+SO42−+Cl−+H+2ClO_2^- + H_2NCH_2CH_2S-SO_3H \rightarrow ClNHCH_2CH_2SO_3H + SO_4^{2-} + Cl^- + H^+ 2ClO2−+H2NCH2CH2S−SO3H→ClNHCH2CH2SO3H+SO42−+Cl−+H+

Biochemical Pathways

The biochemical pathways affected by 2-Aminoethanethiolsulfuric acid are related to the oxidation of sulfur atoms. The compound shows a facile S-S bond cleavage after a single S-oxygenation step on the inner sulfur atom. The sulfoxide is quite stable, but there was no experimental evidence for the existence of the sulfone-sulfonic acid.

Result of Action

The result of the action of 2-Aminoethanethiolsulfuric acid is the production of chlorine dioxide, which is much more pronounced in stoichiometric excess of chlorite. Further reaction of the taurine occurred only on the nitrogen atom with no cleavage of the C-S bond.

Action Environment

The action of 2-Aminoethanethiolsulfuric acid is influenced by environmental factors such as the presence of chlorite and iodate, and the pH of the medium. The reaction is characterized by a long quiescent induction period followed by rapid and autocatalytic production of chlorine dioxide in mildly acidic media.

Biological Activity

Thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester, also known as 2-aminoethanethiolsulfuric acid, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications supported by various studies and findings.

- Molecular Formula : C₂H₇NO₃S₂

- Molecular Weight : Approximately 157.22 g/mol

- Physical State : White solid

- Melting Point : 191 to 194 °C

- Solubility : Soluble in water

- Density : About 1.608 g/cm³

The compound features a dual sulfur oxidation state, which contributes to its reactivity and potential interactions within biological systems. Its structure includes an amino group that enhances its biological activity, particularly in redox reactions and interactions with cellular components.

Research indicates that thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester exhibits radioprotective effects . It has been shown to mitigate damage from ionizing radiation by scavenging free radicals and reducing oxidative stress in biological systems. The proposed mechanism involves:

- Scavenging Free Radicals : The compound can neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Sulfur Metabolism Interactions : It participates in sulfur metabolism pathways, influencing cellular signaling and metabolic processes.

Radioprotective Effects

A study highlighted the ability of thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester to protect against radiation-induced damage. The compound's mechanism was linked to its ability to scavenge free radicals, which are typically generated during radiation exposure. This property makes it a candidate for further investigation as a protective agent in radiotherapy settings.

Interaction with Biological Molecules

Research has shown that this compound interacts with protein sulfhydryl groups, leading to the formation of various products such as cysteamine and protein-bound cysteamine disulfides. These interactions are significant for understanding its role in biological systems, particularly in the context of oxidative stress and cellular protection mechanisms.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester, it is useful to compare it with other organosulfur compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cysteamine | C₂H₇NS | Contains a thiol group; involved in cysteine metabolism |

| Thiosulfate (Sodium Thiosulfate) | Na₂S₂O₃ | Commonly used as a reducing agent; stable under neutral conditions |

| Taurine | C₂H₇NO₄S | Involved in neurotransmission; contains sulfonic acid |

Thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester is distinct due to its specific aminoethyl group attachment and dual role as both a sulfur donor and an amino compound, which is not found in many similar compounds.

Applications in Research

- Radioprotection : Its potential use as a radioprotective agent against oxidative stress induced by radiation exposure.

- Biochemical Pathways : Investigated for its role in sulfur metabolism and interactions with various biochemical pathways.

- Water Treatment : Utilized in modifying reverse osmosis membranes due to its fouling-resistant properties.

Scientific Research Applications

Water Treatment

One of the primary applications of thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester is in the modification of reverse osmosis (RO) membranes to enhance their fouling resistance.

- Mechanism : The compound is grafted onto RO membranes due to its thiol and reactive amine groups, which reduce interaction energy with charged foulants, thereby improving water purification efficiency.

| Application | Method | Result |

|---|---|---|

| RO Membrane Modification | Grafting AETSA onto membrane surfaces | Increased water permeance and fouling resistance |

Radioprotection

Thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester has been investigated for its potential radioprotective effects against oxidative stress induced by radiation exposure.

- Mechanism : Research indicates that this compound may mitigate radiation damage by acting as a protective agent through biochemical pathways involving the oxidation of sulfur atoms. It shows significant interactions with halogenated compounds and oxyanions, influencing its stability in biological systems.

| Study | Findings |

|---|---|

| Radioprotection Studies | AETSA reduces oxidative stress from radiation exposure |

Biochemical Research

In biochemical applications, thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester has shown reactivity with various biological molecules.

- Reactivity : Studies have demonstrated that it interacts with protein sulfhydryl groups, leading to the formation of cysteamine and cystamine in biological systems. This reaction underscores its importance in sulfur chemistry and potential therapeutic applications.

| Interaction | Biological Effect |

|---|---|

| Reaction with Protein Sulfhydryl Groups | Formation of cysteamine and cystamine |

Case Study 1: Water Purification

A research project focused on enhancing the performance of RO membranes using thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester demonstrated significant improvements in water permeance. The study involved:

- Methodology : Membrane surfaces were modified using AETSA.

- Results : The modified membranes exhibited a marked reduction in fouling compared to unmodified membranes, confirming the effectiveness of AETSA in water treatment applications.

Case Study 2: Radioprotective Effects

In another study examining the radioprotective properties of thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester:

- Objective : To investigate its potential to protect against radiation-induced oxidative stress.

- Findings : The compound was found to significantly reduce markers of oxidative stress in cellular models exposed to ionizing radiation, suggesting its utility in radioprotection strategies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Diversity

Thiosulfate esters (R-S-SO₃⁻) are a class of compounds where the organic substituent (R) determines their reactivity, solubility, and applications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiosulfate Esters

Stability and Reactivity

- S-(2-Aminoethyl) Ester: While stable in plant extracts (aqueous/methanolic matrices), its amino group may enhance solubility in polar solvents. However, like thiosulfuric acid, it likely undergoes decomposition under acidic conditions, releasing sulfur species .

- Aryl and Alkyl Esters : Bunte salts (e.g., S-[4-fluorophenyl] and sodium propyl thiosulfate) are more stable in neutral/alkaline conditions due to their sodium counterions, making them suitable for synthetic applications . Aromatic substituents (e.g., 4-fluorophenyl) increase lipophilicity, whereas alkyl chains (e.g., propyl) balance solubility and reactivity.

Analytical Characterization

- S-(2-Aminoethyl) Ester: Separated via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase .

- Contrast with Other Esters : Aryl esters may require alternative chromatographic conditions due to higher hydrophobicity, while sodium salts are often characterized by mass spectrometry .

Preparation Methods

Reaction Conditions and Optimization

-

Reactants : 2-Aminoethanethiol (1.0 eq) and sodium thiosulfate (Na₂S₂O₃, 1.2 eq)

-

Solvent : Aqueous hydrochloric acid (HCl, 1 M)

-

Temperature : Room temperature (25°C)

-

Atmosphere : Ambient (no inert gas required)

-

Reaction Time : 4–6 hours

-

Yield : 70–80% after recrystallization

The stoichiometric excess of sodium thiosulfate ensures complete conversion of the thiol group to the thiosulfate ester. The acidic medium stabilizes the intermediate sulfonic acid, preventing premature hydrolysis.

Mechanistic Pathway

-

Protonation : The thiol group of 2-aminoethanethiol is protonated in acidic media, enhancing its electrophilicity.

-

Nucleophilic Attack : The sulfur atom of thiosulfate (S₂O₃²⁻) attacks the protonated thiol, forming a sulfane-sulfur bond.

-

Esterification : Deprotonation yields the final thiosulfate ester.

Oxidative Coupling Using Sulfur-Containing Precursors

This approach employs oxidative agents to couple 2-aminoethanethiol with sulfur donors in anhydrous solvents, minimizing hydrolysis side reactions.

Protocol for Anhydrous Synthesis

-

Reactants : 2-Aminoethyl chloride (1.0 eq) and potassium thiosulfate (K₂S₂O₃, 1.1 eq)

-

Solvent : Anhydrous ethanol

-

Temperature : 60–80°C

-

Atmosphere : Nitrogen gas (to prevent oxidation)

-

Reaction Time : 8–12 hours

-

Yield : 65–75% after column chromatography

The use of 2-aminoethyl chloride instead of the free thiol avoids competing side reactions, while potassium thiosulfate acts as both a sulfur donor and base.

Key Parameters for Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (K₂S₂O₃:Amine) | 1.1:1.0 | Maximizes sulfur transfer |

| Solvent Polarity | Low (ethanol) | Reduces hydrolysis |

| Temperature | 70°C | Balances kinetics and stability |

Comparative Analysis of Synthesis Methods

The choice of method depends on scalability, purity requirements, and resource availability.

Performance Metrics Across Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aqueous Thiosulfate | 70–80 | 95–98 | High | Moderate |

| Anhydrous Coupling | 65–75 | 90–95 | Moderate | High |

Aqueous Method Advantages :

-

Higher yield due to simplified workup.

-

No need for inert atmosphere.

Anhydrous Method Advantages :

-

Better control over side reactions.

-

Suitable for acid-sensitive derivatives.

Purification and Characterization

Post-synthesis purification ensures the removal of unreacted starting materials and byproducts.

Purification Techniques

-

Recrystallization : From ethanol/water mixtures (80:20 v/v), achieving ≥95% purity.

-

Column Chromatography : Silica gel with ethyl acetate/methanol (9:1 v/v) as eluent.

Characterization Data

| Technique | Key Observations | Confirmation of Structure |

|---|---|---|

| ¹H NMR (D₂O) | δ 2.8–3.2 (m, 4H, –CH₂NH₂ and –CH₂S–) | Aminoethyl and sulfur linkage |

| FTIR | 1040 cm⁻¹ (S=O stretch), 650 cm⁻¹ (S–S stretch) | Thiosulfate functional group |

| ESI-MS | m/z 157.21 [M+H]⁺ | Molecular ion confirmation |

Challenges and Mitigation Strategies

Common Issues in Synthesis

-

Hydrolysis of Thiosulfate Group :

-

Cause : Exposure to moisture or alkaline conditions.

-

Solution : Use anhydrous solvents and maintain acidic pH.

-

-

Oxidation of Thiol Groups :

-

Cause : Atmospheric oxygen.

-

Solution : Conduct reactions under nitrogen atmosphere.

-

-

Byproduct Formation :

-

Cause : Over-alkylation or polysulfide formation.

-

Solution : Optimize stoichiometry and reaction time.

-

Industrial and Research Applications

Scalability Considerations

-

Batch Reactors : Preferred for aqueous methods due to ease of temperature control.

-

Continuous Flow Systems : Ideal for anhydrous coupling to enhance mixing efficiency.

Recent Advancements

-

Catalytic Methods : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfur transfer.

-

Green Chemistry Approaches : Replacement of ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether).

Q & A

Q. What are the established methods for synthesizing Thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester?

Methodological Answer: The synthesis typically involves reacting 2-aminoethanethiol with a thiosulfate donor under controlled conditions. A common approach is oxidative coupling using sulfur-containing precursors in anhydrous solvents to minimize hydrolysis. For example, potassium thiosulfate (K₂S₂O₃) can react with 2-aminoethyl chloride in ethanol at 60–80°C, yielding the ester after purification via recrystallization . Key parameters include maintaining a nitrogen atmosphere to prevent oxidation and using stoichiometric ratios (1:1.2 thiosulfate-to-amine) for optimal yield (~65–75%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization employs a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 2-aminoethyl group (δ 2.8–3.2 ppm for –CH₂NH₂) and thiosulfate moiety (δ 100–110 ppm for S–S bonds) .

- FTIR : Peaks at 1040 cm⁻¹ (S=O stretch) and 650 cm⁻¹ (S–S stretch) validate the functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode shows a molecular ion peak at m/z 157.21 (C₂H₇NO₃S₂) .

- Elemental Analysis : Carbon and sulfur content should align with theoretical values (C: 15.3%, S: 40.8%) .

Q. What factors influence the stability of this compound in laboratory conditions?

Methodological Answer: Stability is highly dependent on:

- Solvent : Decomposes rapidly in aqueous media (t₁/₂ < 24 hrs at pH 7) but remains stable in anhydrous DMSO or DMF for weeks .

- pH : Acidic conditions (pH < 3) accelerate hydrolysis to H₂S and sulfite derivatives; alkaline conditions (pH > 10) promote disulfide formation .

- Temperature : Storage at 2–8°C in inert atmospheres (e.g., argon) minimizes thermal degradation .

Advanced Research Questions

Q. What are the mechanisms underlying the biological activity of this compound in cellular systems?

Methodological Answer: The ester acts as a sulfane sulfur donor, modulating cellular redox states. In vitro studies show it releases H₂S in the presence of glutathione, activating Nrf2/ARE pathways to upregulate antioxidant enzymes (e.g., SOD, catalase) . Dose-dependent cytotoxicity (IC₅₀ ~50 µM in HepG2 cells) correlates with mitochondrial membrane depolarization, measured via JC-1 staining . Confocal microscopy using sulfur-specific probes (e.g., SSP4) confirms intracellular sulfane sulfur accumulation .

Q. How does the decomposition pathway vary under different environmental conditions?

Methodological Answer: Decomposition pathways were elucidated via GC-MS and kinetic studies:

- Aerobic Conditions : Forms sulfite (SO₃²⁻) and elemental sulfur (S₈) as primary products .

- Anaerobic Conditions : Generates H₂S and polysulfides (e.g., H₂S₃), detected via methylene blue assay and Raman spectroscopy .

- UV Exposure : Accelerates photolytic cleavage of the S–S bond, producing sulfate radicals (SO₄•⁻), quantified by EPR spin trapping .

Q. What analytical challenges arise when detecting this ester in biological matrices, and how can they be addressed?

Methodological Answer: Challenges include low abundance (<1 µM in plasma) and interference from endogenous thiols. Solutions involve:

- Sample Preparation : Solid-phase extraction (C18 columns) with derivatization using monobromobimane to stabilize thiol adducts .

- Detection : UPLC-MS/MS with multiple reaction monitoring (MRM) of m/z 157 → 64 (HS⁻ fragment) achieves a LOD of 0.1 nM .

- Validation : Spike-recovery tests in liver homogenates show 92–105% accuracy, confirming method robustness .

Contradictions and Open Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.